molecular formula C14H16N4O5S2 B2507248 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034205-05-3

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2507248
CAS No.: 2034205-05-3
M. Wt: 384.43
InChI Key: RGOZBOFHRAGHIM-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N4O5S2 and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have been synthesized and evaluated for their biological activities. For instance, sulfonamide derivatives, including those incorporating thiadiazole moieties, have been extensively studied for their antimicrobial and antiproliferative properties. These compounds have been synthesized starting from various precursors and tested for their effectiveness against several human cell lines and microbes, showcasing the versatility and potential of sulfonamide-based compounds in the development of new therapeutic agents (Abd El-Gilil, 2019). Furthermore, Cu(II) complexes with ligands derived from N-substituted sulfonamides have been synthesized and characterized, displaying potential as nuclease binding agents and exhibiting cytotoxicity against melanoma cell lines, indicating the relevance of such compounds in cancer research and treatment (Hangan et al., 2016).

Anticancer and Antimicrobial Applications

The anticancer and antimicrobial applications of sulfonamide-based compounds are well-documented. Co(II) complexes of certain sulfonamides have shown promising results in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, the synthesis and structural characterization of new biologically active Cu(II) complexes with ligands derived from N-substituted sulfonamide further underscore the potential of such compounds in the development of novel anticancer agents (Hangan et al., 2007).

Inhibition Studies

Sulfonamides, including benzothiazole-5- and 6-sulfonamides, have been synthesized and studied for their inhibition capabilities against various human carbonic anhydrase isoforms. These studies have identified potent, isoform-selective inhibitors, highlighting the potential of sulfonamide compounds in designing targeted therapies for conditions associated with carbonic anhydrase activity (Abdoli et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is intended for use as a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include further studies to elucidate its mechanism of action, optimize its synthesis, and evaluate its potential applications .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S2/c19-12-4-5-13(20)18(12)7-9-23-8-6-15-25(21,22)11-3-1-2-10-14(11)17-24-16-10/h1-3,15H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOZBOFHRAGHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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